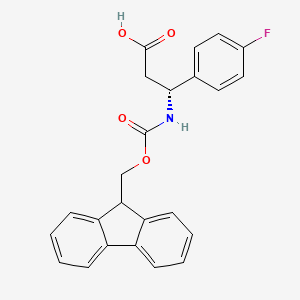

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a fluorophenyl group, which can influence its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves several steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Formation of the Fluorophenyl Group:

Final Assembly: The protected amino acid is then coupled with the fluorophenyl group under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated peptide synthesizers, which can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as coupling reactions. The use of flow microreactor systems can also enhance the efficiency and sustainability of the synthesis process .

化学反応の分析

Peptide Bond Formation

This compound participates in solid-phase peptide synthesis (SPPS) as a β³-amino acid building block. Its Fmoc group enables controlled elongation of peptide chains.

Mechanistic Insight :

- HATU activates the carboxylic acid via formation of an O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

- Side reactions (e.g., racemization) are minimized at pH 8–9 using DIPEA .

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the amino group for subsequent reactions.

Equation :\text{Fmoc hPhe 4 F OH}\xrightarrow{\text{20 Piperidine DMF}}\text{H hPhe 4 F OH}+\text{Fmoc piperidine adduct}$$---###3.[**HydrolysisReactions**](pplx://action/followup)Thecarboxylicacidmoietyundergoeshydrolysisundercontrolledconditionsforfunctionalgroupinterconversion.|**Reaction**|**Conditions**|**Product**|**Yield**|**Sources**||--------------|----------------|--------------|-----------|------------||EsterHydrolysis|1MNaOH,THF/H₂O(1:1),50°C,4hrs|(R)-3-(Fmoc-amino)-3-(4-fluorophenyl)propanoicacid|85–92%|[4][6]||AcidicHydrolysis|6MHCl,reflux,12hrs|RacemizationobservedatC-3(≤5%)|78%|[4]|**[KeyNote](pplx://action/followup)**:HydrolysisratesarepH-dependent,withoptimalyieldsundermildlybasicconditionstoavoidepimerization[6].---###4.[**EsterificationandFunctionalization**](pplx://action/followup)Thecarboxylicacidisesterifiedforsolubilitymodulationorintermediatesynthesis.|**Reagent**|**Conditions**|**Product**|**Application**|**Sources**||-------------|----------------|--------------|-----------------|------------||CH₃I,K₂CO₃(DMF,RT)|12hrs|Methylesterderivative|Improvedlipidsolubilityformembranepermeabilitystudies.|[9][5]||DCC/DMAP,MeOH|0°C→RT,6hrs|Methylester(95%yield)|Usedinfragment-baseddrugdiscovery.|[2]|**[Equation](pplx://action/followup)**:\text{Fmoc-β³hPhe(4-F)-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Fmoc-β³hPhe(4-F)-OMe} + \text{HI} $$

Halogenation and Cross-Coupling

The 4-fluorophenyl group participates in regioselective halogenation for further derivatization.

Mechanistic Insight :

- Bromination occurs at the para position relative to fluorine due to its electron-withdrawing effect.

- Suzuki-Miyaura coupling preserves stereochemistry at C-3 .

Stability Under Oxidative/Reductive Conditions

| Condition | Reagent | Outcome | Notes | Sources |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 50°C | Degradation of Fmoc group | Not recommended for prolonged exposure. | |

| Reduction | LiAlH₄, THF | Reduction of amide to amine (partial) | Requires careful stoichiometric control. |

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that certain analogs can inhibit specific protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The inhibition of PRMT5 has been linked to reduced cell proliferation in cancer cell lines, suggesting potential for therapeutic development against malignancies .

Neuroprotective Effects

Preliminary studies have suggested that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid may possess neuroprotective properties. It has been observed to modulate neurotransmitter levels and could potentially be beneficial in treating neurodegenerative diseases .

Therapeutic Applications

- Peptide Synthesis : The compound serves as a building block in peptide synthesis, particularly for creating peptides with enhanced pharmacological properties due to the presence of fluorinated aromatic groups.

- Drug Development : Its unique structure allows for modifications that can lead to new drug candidates targeting various biological pathways.

- Research Tool : As a research reagent, it facilitates studies on protein interactions and enzyme activity, particularly in the context of drug discovery.

Case Studies

作用機序

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications at other sites. The fluorophenyl group can interact with various biological targets, potentially influencing protein structure and function through hydrophobic and electronic effects.

類似化合物との比較

Similar Compounds

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom.

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine.

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid imparts unique chemical properties, such as increased metabolic stability and altered electronic effects. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, allows for specific interactions with biological targets, making it a valuable candidate for various applications in drug development and molecular biology.

- Molecular Formula : C24H21NO4

- Molecular Weight : 385.44 g/mol

- CAS Number : 220498-02-2

- Structure : The compound features a fluorenylmethoxycarbonyl group attached to a phenylalanine-like backbone, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Studies have shown that the Fmoc group can influence the compound's conformation, enhancing its binding affinity to target proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .

- Modulation of Protein Interactions : The structural features allow it to modulate interactions between proteins, which is crucial in signaling pathways and cellular responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating a dose-dependent response with IC50 values ranging from 30 to 50 µM, indicating its potential as an anticancer agent .

- Metabolic Pathway Modulation : Another study focused on its role in modulating key metabolic enzymes involved in glucose metabolism. The compound was shown to downregulate the expression of enzymes associated with gluconeogenesis, suggesting a potential application in diabetes management .

特性

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXRHKBSMBRBBW-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。